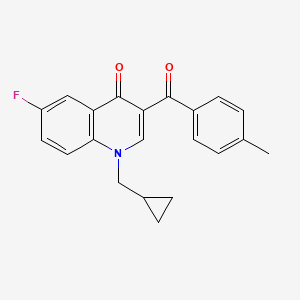

1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Beschreibung

1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (Molecular Formula: C₂₁H₁₈FNO₂; Molecular Weight: 335.37 g/mol) is a fluorinated quinolinone derivative characterized by a cyclopropylmethyl group at position 1, a 4-methylbenzoyl substituent at position 3, and a fluorine atom at position 6 . The cyclopropylmethyl group confers steric rigidity, which may enhance metabolic stability compared to bulkier alkyl chains.

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO2/c1-13-2-6-15(7-3-13)20(24)18-12-23(11-14-4-5-14)19-9-8-16(22)10-17(19)21(18)25/h2-3,6-10,12,14H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWJMJZMSOXZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinolone Core: This step involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions to form the quinolone core.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Cyclopropylmethyl Substitution: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolone N-oxides.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinolone N-oxides.

Reduction: Reduced quinolone derivatives.

Substitution: Substituted quinolone derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new antibiotics.

Wirkmechanismus

The mechanism of action of 1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluorine atom enhances the compound’s binding affinity to the target enzymes, increasing its antibacterial potency.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 1

- Target Compound : Cyclopropylmethyl group (C₃H₅CH₂–) .

- Impact : The cyclopropane ring’s rigidity may reduce conformational flexibility, improving target selectivity and metabolic resistance.

- Analogues: 1-[(3-Methylphenyl)methyl]: A 3-methylbenzyl group (C₆H₄(CH₃)CH₂–) in 6-fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one .

- Impact : Increased aromatic bulk may enhance π-π stacking but reduce solubility.

Substituent Variations at Position 3

- Target Compound : 4-Methylbenzoyl (C₆H₃(CH₃)CO–) .

- Impact : The electron-donating methyl group may stabilize the benzoyl moiety, affecting electronic interactions with targets.

- Analogues: 4-Fluorobenzoyl: In 6-fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one .

- Impact : Fluorine’s electronegativity may alter dipole moments and hydrogen-bonding capacity.

- 4-Propan-2-ylbenzenesulfonyl: In 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one .

- Impact : Bulky isopropyl groups may hinder steric access to binding pockets.

Substituent Variations at Position 6 and 7

- Target Compound : Fluorine at position 6 .

- Impact : Fluorine’s small size and high electronegativity enhance bioavailability and metabolic stability.

- Analogues: 6-Ethoxy: In 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one .

- Impact : Ethoxy groups increase hydrophobicity but may reduce metabolic oxidation rates.

- 7-Morpholin-4-yl: In 1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoranyl-7-morpholin-4-yl-quinolin-4-one .

- Impact : Morpholine’s oxygen atom may participate in hydrogen bonding, enhancing target affinity.

Structural and Property Comparison Table

| Compound Name | Position 1 Substituent | Position 3 Substituent | Position 6/7 Modifications | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | Cyclopropylmethyl | 4-Methylbenzoyl | 6-F | 335.37 | Rigid cyclopropane; lipophilic benzoyl |

| 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one | 3-Methylbenzyl | 4-Fluorobenzoyl | 6-F | ~340 (estimated) | Enhanced π-π interactions; electronegative F |

| E599-0132 (ChemDiv) | 4-Methylbenzyl | 4-Methylbenzenesulfonyl | 6-F, 7-Pyrrolidin-1-yl | 490.58 | Sulfonyl group; basic pyrrolidine |

| 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one | 4-Chlorobenzyl | 4-Isopropylbenzenesulfonyl | 6-Ethoxy | 484.98 | Bulky sulfonyl; ethoxy for hydrophobicity |

| 1-Ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoranyl-7-morpholin-4-yl-quinolin-4-one | Ethyl | 4-Ethylbenzenesulfonyl | 6-F, 7-Morpholin-4-yl | ~470 (estimated) | Morpholine for H-bonding; ethyl sulfonyl |

Research Implications

- Target Compound : The combination of cyclopropylmethyl and 4-methylbenzoyl may balance rigidity and lipophilicity, making it suitable for central nervous system targets where blood-brain barrier penetration is critical .

- Sulfonyl Analogues: Compounds like E599-0132 and 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one may exhibit enhanced enzyme inhibition due to sulfonyl groups’ electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.